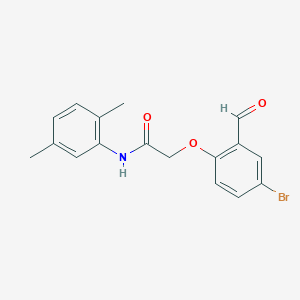
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (2-BrFPA) is a small molecule that has been of great interest in recent years due to its potential for use in various scientific research applications. 2-BrFPA has been studied for its ability to act as a substrate in a wide range of biochemical and physiological reactions, as well as its potential to be used in laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves the reaction of 4-bromo-2-formylphenol with N-(2,5-dimethylphenyl)acetamide in the presence of a suitable catalyst and solvent.
Starting Materials
4-bromo-2-formylphenol, N-(2,5-dimethylphenyl)acetamide, Catalyst, Solvent
Reaction
Step 1: Dissolve 4-bromo-2-formylphenol and N-(2,5-dimethylphenyl)acetamide in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid., Step 5: Wash the solid with a suitable solvent and dry it under vacuum., Step 6: Purify the solid by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential to act as a substrate in a variety of biochemical and physiological reactions, such as those involving enzymes, hormones, and DNA. It has also been studied for its potential to be used in laboratory experiments, such as those involving cell culture, protein purification, and drug testing.
Mecanismo De Acción
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is believed to act as a substrate in biochemical and physiological reactions by binding to a specific enzyme or receptor and inducing a conformational change in the protein. This conformational change is believed to activate the enzyme or receptor, leading to the desired biochemical or physiological effect.
Efectos Bioquímicos Y Fisiológicos
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential to act as a substrate in a variety of biochemical and physiological reactions. In particular, it has been studied for its potential to act as a substrate in enzymatic reactions, such as those involving proteases, phosphatases, and kinases. It has also been studied for its potential to act as a substrate in hormone-mediated reactions, such as those involving insulin, glucagon, and growth hormone. Finally, it has been studied for its potential to act as a substrate in DNA-mediated reactions, such as those involving DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its synthesis can be scaled up for larger experiments. It is also relatively stable, and its structure can be modified to tailor its properties for specific experiments. However, it does have some limitations. For example, its structure is not very flexible, which can limit its ability to act as a substrate in certain biochemical and physiological reactions.
Direcciones Futuras
The potential future directions for 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide are numerous. For example, further research could be conducted to explore its potential to act as a substrate in a wider range of biochemical and physiological reactions. Additionally, further research could be conducted to explore its potential to be used in laboratory experiments involving drug testing, protein purification, and cell culture. Finally, further research could be conducted to explore its potential to be used as an enzyme inhibitor or activator in various biochemical and physiological reactions.
Propiedades
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-14(18)8-13(16)9-20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMIWGHSZVQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)
![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)
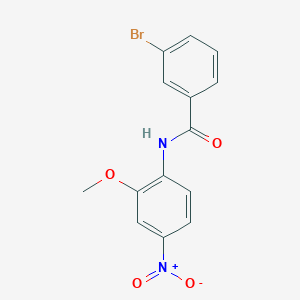
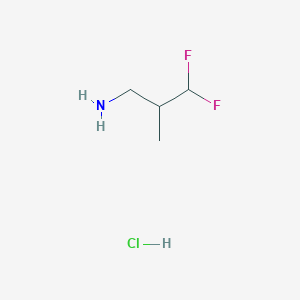
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)
![2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile](/img/structure/B2899712.png)
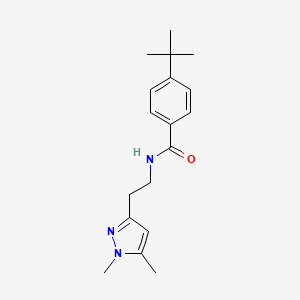
![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime](/img/structure/B2899715.png)
![1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2899719.png)
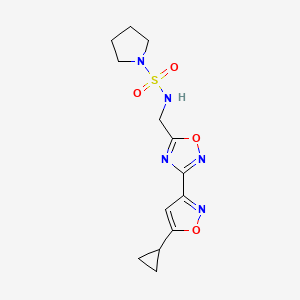
![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)